![molecular formula C13H13N7O B2739363 N-(2-(1H-pyrrol-1-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide CAS No. 2034355-38-7](/img/structure/B2739363.png)
N-(2-(1H-pyrrol-1-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
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Description
N-(2-(1H-pyrrol-1-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a chemical compound that has been of great interest to the scientific community due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been studied extensively. In
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
A study by Bhuiyan et al. (2006) describes the synthesis of thienopyrimidine derivatives via reactions of heteroaromatic o-aminonitrile, showcasing antimicrobial activity. This research highlights the chemical versatility of related compounds in producing antimicrobial agents (Bhuiyan et al., 2006).
Cardiovascular Agent Development
Sato et al. (1980) explored the synthesis and cardiovascular activities of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems, identifying compounds with potent coronary vasodilating and antihypertensive activities, demonstrating potential applications in cardiovascular therapy (Sato et al., 1980).
Antiviral Activity Against Avian Influenza
Hebishy et al. (2020) discovered benzamide-based 5-aminopyrazoles and their derivatives exhibiting significant antiviral activities against the H5N1 subtype of avian influenza virus, indicating the potential for developing new antiviral drugs (Hebishy et al., 2020).
α-Glucosidase Inhibitors for Diabetes Treatment
Moghimi et al. (2021) reported on pyridazine-based 1,2,3-triazole derivatives as α-glucosidase inhibitors, offering a promising approach for diabetes management through the inhibition of carbohydrate digestion and glucose absorption (Moghimi et al., 2021).
Synthesis of Heterocyclic Structures for Medicinal Chemistry
Chumachenko et al. (2013) detailed the synthesis of tricyclic nitrogenous structures from N-alkyl(aryl)-3-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxamides, providing insights into the development of novel compounds with potential medicinal applications (Chumachenko et al., 2013).
properties
IUPAC Name |
N-(2-pyrrol-1-ylethyl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O/c21-13(15-5-8-19-6-1-2-7-19)11-3-4-12(18-17-11)20-10-14-9-16-20/h1-4,6-7,9-10H,5,8H2,(H,15,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWKHCXUZYCWMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCNC(=O)C2=NN=C(C=C2)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrrol-1-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
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